rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Overview
Description
rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves:
Cyclization Reaction: Starting from a suitable precursor, the cyclization is achieved using reagents such as strong acids or bases to form the bicyclic structure.
Amine Introduction:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be compared with other similar bicyclic amine compounds, such as:
- rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride
- rac-[(1R,5S,6S)-3-Azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride
These compounds share structural similarities but differ in their specific substituents and stereochemistry, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific configuration and the resulting properties that make it valuable for diverse research applications.
Properties
CAS No. |
2704794-96-5 |
---|---|
Molecular Formula |
C6H14Cl2N2 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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